2(1H)-嘧啶酮,四氢-1-(苯甲基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

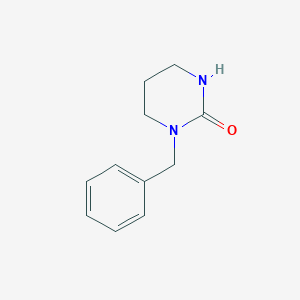

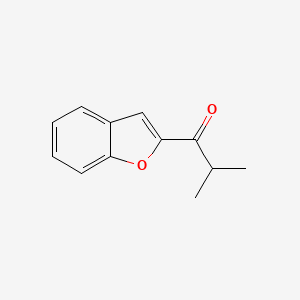

The compound "2(1H)-Pyrimidinone, tetrahydro-1-(phenylmethyl)-" is a derivative of pyrimidinone, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidinones are an important class of compounds due to their presence in many biological molecules and pharmaceuticals. The tetrahydro-1-(phenylmethyl) substitution indicates the presence of a benzyl group attached to the nitrogen of the pyrimidinone ring, which may influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves the use of various organic reactions. For instance, the Mannich reaction has been employed to obtain N-mono and N,N-bis(aminomethyl) derivatives of tetrahydro-2(1H)-pyrimidinone, which exhibit marked antiviral activity . Additionally, the aza-Wittig reaction followed by base-catalyzed cyclization has been used to synthesize tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives, with the crystal structure of intermediates characterized to understand the reaction mechanism . Other synthetic approaches include the transformation of 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one into various bioactive derivatives, showcasing the versatility of pyrimidinone chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives has been extensively studied using techniques like X-ray crystallography. For example, the crystal structure of dihydro-1,3,5,5-tetramethyl-2-(1-phenylethylidene)-4,6(1H,5H)-pyrimidinedione reveals a boat conformation for the dihydropyrimidine ring and intermolecular interactions within the crystal lattice . Similarly, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone has been determined, showing that the pyrimidinone ring is planar and the molecules are linked by strong intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrimidinone derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, the synthesis of 2-amino-6-hydroxymethyl-4-(3H)pyrido[3,2-d]pyrimidinone involves selenium dioxide oxidation followed by sodium borohydride reduction, although the resulting compounds showed only weak inhibitory activity in biological assays . The reactivity of tetrahydro-4-phenylspiro( benzopyran-2,4'(1'H)-pyrimidin)-2'(3'H)-ones and -thiones has also been explored, demonstrating the potential for creating diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinone derivatives are influenced by their molecular structure. For example, the crystal and molecular structure analysis of 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one provides insights into its conformation and potential intermolecular interactions, which can affect solubility, stability, and reactivity . The synthesis and characterization of these compounds, including their crystal structures, are crucial for understanding their properties and optimizing their use in various applications.

科学研究应用

抗病毒活性

2(1H)-嘧啶酮、四氢-1-(苯甲基)及其衍生物已被发现具有显着的抗病毒活性。对四氢-2-(1H)-嘧啶酮的N-单和N,N-双(氨甲基)衍生物的研究突出了它们的显着抗病毒特性,特别是对禽瘟病毒和塞姆利基森林病毒。这些发现表明在开发抗病毒治疗或研究工具方面具有潜在应用 (Sidzhakova等,1982) (Galabov等,1984)。

化学合成与转化

该化合物及其变体已用于化学合成。关于通过1-芳基-3,4,5,6-四氢-2-(1H)嘧啶酮的还原开环制备N-芳基-2,4-二氨基戊烷的研究是其在化学转化中应用的一个例子。此类研究有助于了解该化合物在各种化学合成中的反应性和潜在用途 (Kashima等,1981)。

药物研究

在药物研究中,2(1H)-嘧啶酮、四氢-1-(苯甲基)的衍生物已被探索作为非肽血管紧张素II拮抗剂的潜力,显示出显着的降压特性。这表明该化合物在开发治疗高血压等疾病的新药方面的潜在作用 (Salimbeni等,1995)。

结构研究

已经对该化合物衍生物的结构进行了分析,例如2-氨基-5-丁基-3-乙基-6-甲基-4(3H)-嘧啶酮。此类研究有助于更深入地了解分子结构和性质,这对于在制药和化工行业进一步应用至关重要 (Craciun等,1998)。

与生物系统的相互作用

已经研究了该化合物与人血清蛋白(如转铁蛋白和白蛋白)的相互作用,从而深入了解其潜在的生物活性和药代动力学。这对于开发药物递送系统和了解该化合物在生物系统中的行为至关重要 (Gonçalves等,2013)。

抗植物病毒活性

该化合物还因其抗植物病毒活性而受到研究,显示出对番茄花叶病毒和黄瓜花叶病毒等病毒的有效性。这为其在农业应用中开辟了可能性 (Yordanova等,1996)。

属性

IUPAC Name |

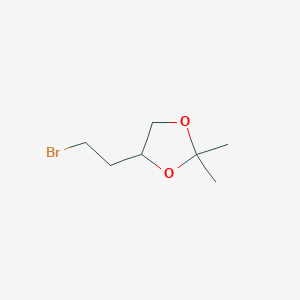

1-benzyl-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-12-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSFKEGGQALVAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539721 |

Source

|

| Record name | 1-Benzyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyltetrahydropyrimidin-2(1H)-one | |

CAS RN |

34790-80-2 |

Source

|

| Record name | 1-Benzyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1,3-diazinan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)

![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)